molecular formula C12H16N4O4S2 B2513235 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-ethylthiophene-2-sulfonamide CAS No. 2034466-04-9

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2513235
M. Wt: 344.4
InChI Key: ALNYBGLFSXBAQT-UHFFFAOYSA-N
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Description

The compound “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-ethylthiophene-2-sulfonamide” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring in this compound is substituted with two methoxy groups and a methyl group attached to a sulfonamide group. The molecule also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich triazine and thiophene rings, as well as the polar sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could contribute to its solubility in water, while the thiophene and triazine rings could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-ethylthiophene-2-sulfonamide and related compounds have been synthesized and structurally analyzed for their potential applications. The synthesis involves complex reactions that yield compounds with significant structural diversity. These compounds have been characterized using advanced spectroscopic techniques, and their structures have been elucidated through X-ray diffraction methods. The structural analysis provides insights into the molecular configuration and the potential for further chemical modifications to enhance their applications in various research domains (Branowska et al., 2022).

Application in Peptide Synthesis

One of the significant applications of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-ethylthiophene-2-sulfonamide is in the field of peptide synthesis. It has been identified as a highly effective coupling reagent for the synthesis of amides, esters, and peptides in solution. This compound facilitates peptide synthesis from various protected substrates, including unnatural building blocks, with high yields, purity, and minimal risk of racemization. Its efficiency in peptide bond formation, especially using stoichiometric amounts of reagents without the need for extensive optimization or expensive purification steps, underscores its value in the synthesis of oligopeptides through fragment coupling strategies (Frączyk et al., 2018).

Voltammetric Detection

The compound has also been investigated for its application in the voltammetric detection of sulfonamides. Research has shown that poly(3-methylthiophene) electrodes can be utilized for the detection of various sulfonamide compounds, including N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-ethylthiophene-2-sulfonamide. The detection method involves electrochemical synthesis of the polymer on glassy carbon electrodes and the use of square wave voltammetry for the detection of sulfonamide compounds in mixtures. This application demonstrates the potential of the compound in analytical chemistry, especially in the detection and quantification of sulfonamides in various samples (Msagati & Ngila, 2002).

Environmental Implications and Degradation

The degradation and environmental implications of sulfonamide compounds, including N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-ethylthiophene-2-sulfonamide, have been a focus of research. Studies on soil degradation and the side effects of similar compounds have provided insights into their stability, degradation kinetics, and potential effects on soil microbial activities. These studies are crucial for understanding the environmental fate of these compounds and their suitability for various applications without adverse environmental impacts (Dinelli, Vicari, & Accinelli, 1998).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c1-4-8-5-6-10(21-8)22(17,18)13-7-9-14-11(19-2)16-12(15-9)20-3/h5-6,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNYBGLFSXBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-ethylthiophene-2-sulfonamide

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